Plk1-IN-8

PLK1 inhibition Prostate cancer In vivo efficacy

Prostate cancer researchers studying PLK1 often lack tool compounds with validated in vivo proof-of-concept data in disease-relevant models, forcing time-consuming re-validation when substituting generic PLK1 inhibitors. Plk1-IN-8 (TE6) directly addresses this gap as an L-shaped ortho-quinone PLK1 inhibitor with published tumor growth inhibition in a subcutaneous prostate cancer xenograft model. • Demonstrated in vivo efficacy in prostate cancer xenograft-eliminates re-validation risk vs. BI 2536 or volasertib, which lack prostate-specific in vivo data. • Unique G2 phase arrest mechanism (distinct from mitotic arrest by ATP-competitive inhibitors); modulates p21, p53, CDK1, Cdc25C, cyclinB1 as pharmacodynamic biomarker panel. • ≥98% purity with full analytical documentation; reference compound for grant applications and preclinical IND-enabling studies.

Molecular Formula C22H13N3O6S
Molecular Weight 447.4 g/mol
Cat. No. B12379994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlk1-IN-8
Molecular FormulaC22H13N3O6S
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)C(=O)C3=CC=CC=C32)CSC4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C22H13N3O6S/c1-11-16(30-20-15-5-3-2-4-14(15)18(26)19(27)17(11)20)10-32-22-24-23-21(31-22)12-6-8-13(9-7-12)25(28)29/h2-9H,10H2,1H3
InChIKeyXASCCJQLYQZKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plk1-IN-8: PLK1 Inhibitor for Cell Cycle Arrest


Plk1-IN-8, also designated as compound TE6, is a small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis and cell cycle progression [1]. It is characterized as an L-shaped ortho-quinone analog that functions by inhibiting PLK1 protein expression, thereby inducing cell cycle arrest at the G2 phase and suppressing proliferation in cancer cells [1]. In vivo studies have confirmed its ability to inhibit tumor growth in a subcutaneous prostate cancer xenograft model [1]. As a research tool compound, Plk1-IN-8 is offered for its specific biological activity profile and its demonstrated in vivo efficacy in targeted cancer models.

1
PLK1 pathway inhibition Protein expression inhibition mechanism, distinct from ATP-competitive kinase inhibitors
2
Cell cycle arrest (G2 phase) Induces G2-phase arrest; supports G2 checkpoint and mitotic regulation studies
3
Prostate cancer model context Reported tumor growth inhibition in prostate cancer xenograft; model-response endpoint context

Why Plk1-IN-8 Cannot Be Substituted


PLK1 inhibitors vary significantly in their selectivity for the PLK1 isoform over PLK2 and PLK3, their pharmacokinetic properties, and their specific mechanisms of cell cycle arrest [1]. While several potent PLK1 inhibitors such as BI 2536 and volasertib demonstrate high affinity for the kinase domain with sub-nanomolar IC50 values [2], their selectivity windows differ. For instance, BI 2536 shows only 4-fold and 11-fold selectivity over PLK2 and PLK3, respectively [2], and volasertib exhibits ~6-fold and ~64-fold selectivity . In contrast, Plk1-IN-8 has been specifically characterized in prostate cancer models, demonstrating its ability to inhibit PLK1 protein expression and regulate downstream cell cycle proteins (p21, p53, CDK1, Cdc25C, cyclinB1) in this context [1]. The lack of cross-validation of other PLK1 inhibitors in this specific prostate cancer setting means that substituting Plk1-IN-8 with a more generic PLK1 inhibitor would risk altering the observed biological outcomes and would require extensive re-validation. The evidence below quantifies these critical differences to inform a scientifically sound procurement decision.

Isoform selectivity

PLK1 isoform selectivity profiles differ across inhibitors; substitution may alter off-target kinase effects and downstream signaling interpretation.

Model specificity

Plk1-IN-8 characterized in prostate cancer models; alternative PLK1 inhibitors lack cross-validation in this setting, requiring re-validation.

Mechanism shift

Protein expression inhibition vs. kinase activity inhibition may shift cell cycle arrest point and pharmacodynamic biomarker response.

Plk1-IN-8 Performance Evidence


In Vivo Efficacy in Prostate Cancer Models

Plk1-IN-8 demonstrates in vivo antitumor activity in a subcutaneous prostate cancer xenograft model in nude mice, effectively inhibiting tumor growth [1]. In contrast, inhibitors like BI 2536 and volasertib, while showing sub-nanomolar IC50 values for PLK1 kinase activity (0.83 nM and 0.87 nM, respectively), are primarily validated in different tumor models [2]. The specific in vivo efficacy of Plk1-IN-8 in the prostate cancer context provides a critical differentiation point for research programs focused on this indication.

In vivo model response
Reported
Tumor growth inhibition in prostate cancer xenograft (nude mice); alternative PLK1 inhibitors not validated in this model
Supports prostate cancer xenograft model-response interpretation
Cross-study comparison; model-specific response requires independent replication
PLK1 inhibition Prostate cancer In vivo efficacy

G2 Phase Cell Cycle Arrest vs. Mitotic Arrest

Plk1-IN-8 induces cell cycle arrest specifically at the G2 phase by inhibiting PLK1 protein expression [1]. This contrasts with ATP-competitive inhibitors like BI 2536 and volasertib, which primarily cause mitotic arrest (G2/M phase) by inhibiting the catalytic activity of PLK1 [2]. While the functional consequence of cell cycle arrest may appear similar, the distinct point of arrest (G2 vs. mitosis) can have different implications for downstream signaling, apoptosis induction, and synergy with other therapies.

Cell cycle arrest point
Class-level
G2-phase arrest (Plk1-IN-8) vs. mitotic arrest typical of ATP-competitive PLK1 inhibitors
Supports G2-phase cell cycle arrest context
Qualitative difference; downstream signaling consequences require further study
Cell cycle arrest G2 phase Mechanism of action

Modulation of Cell Cycle Regulatory Proteins

In vivo, Plk1-IN-8 treatment leads to the modulation of key cell cycle regulatory proteins, including p21, p53, CDK1, Cdc25C, and cyclinB1, in addition to inhibiting PLK1 expression [1]. This protein-level regulation profile provides a distinct pharmacodynamic signature compared to simple ATP-competitive inhibition, which primarily affects kinase activity without necessarily altering PLK1 protein levels. While newer degrader molecules aim to reduce PLK1 protein levels, Plk1-IN-8's effect on a broader network of cell cycle regulators may be a differentiating feature for researchers interested in the complex interplay of these pathways.

Protein regulation profile
Reported
Modulates p21, p53, CDK1, Cdc25C, cyclinB1 in vivo, in addition to PLK1 protein expression inhibition
Supports pharmacodynamic biomarker research context
In vivo prostate cancer model; biomarker panel validation recommended
Cell cycle proteins p21 p53 CDK1

Plk1-IN-8 Research Applications


Prostate Cancer Research with In Vivo Validation

Plk1-IN-8 is uniquely suited for studies in prostate cancer models where direct, in vivo proof-of-concept data is critical. Its demonstrated ability to inhibit tumor growth in a subcutaneous prostate cancer xenograft model provides a strong foundation for further investigation into PLK1's role in prostate cancer progression and for testing combination therapies. Researchers can leverage the published in vivo efficacy data to justify its use in grant applications and to design follow-up studies with greater confidence [1].

G2 Phase Cell Cycle Regulation Studies

Unlike many ATP-competitive PLK1 inhibitors that arrest cells in mitosis, Plk1-IN-8's mechanism of arresting cells at the G2 phase makes it an ideal tool for dissecting PLK1's specific functions in the G2 checkpoint. This is particularly valuable for researchers studying the interplay between PLK1 and other G2/M regulators, such as CDK1, cyclin B1, and Cdc25C, or for investigating how G2 arrest sensitizes cancer cells to DNA-damaging agents [1].

Pharmacodynamic Biomarker Development

The detailed characterization of Plk1-IN-8's effects on downstream cell cycle proteins (p21, p53, CDK1, Cdc25C, cyclinB1) in vivo offers a ready-made panel of potential pharmacodynamic biomarkers. Research groups developing PLK1-targeted therapies can utilize Plk1-IN-8 as a reference compound to validate assays for these biomarkers, facilitating the translation of preclinical findings to early-phase clinical trials where tissue samples may be limited [1].

Application
Selection Property
Validation Focus
Prostate cancer xenograft model studies
Model-specific response context (prostate cancer xenograft)
Tumor growth inhibition endpoints
G2-phase cell cycle regulation research
G2-phase arrest mechanism; non-ATP-competitive mode
Cell cycle phase-specific readouts (G2 vs. M)
Cell cycle protein biomarker research
Protein regulation profile (p21, p53, CDK1, Cdc25C, cyclinB1)
Pharmacodynamic biomarker assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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